Sodium nitroprusside Sodium nitroprusside Sodium Nitroprusside is a potent vasodilator working through releasing NO spontaneously in blood.Target: OthersSodium Nitroprusside is a potent vasodilator. Sodium nitroprusside has potent vasodilating effects in arterioles and venules. Sodium Nitroprusside breaks down in circulation to release nitric oxide (NO). NO activates guanylate cyclase in vascular smooth muscle and increases intracellular production of cGMP. The end result is vascular smooth muscle relaxation, which allow vessels to dilate [1]. Sodium nitroprusside decreases the proliferation of vascular smooth muscle cells [2]. Sodium nitroprusside (5 mg/kg) significantly reduces the intestinal ischemiareperfusion injury as a nitric oxide donor in rats [3].
Brand Name: Vulcanchem
CAS No.: 14402-89-2
VCID: VC0002975
InChI: InChI=1S/5CN.Fe.NO.2Na/c5*1-2;;1-2;;/q5*-1;+4;-1;2*+1
SMILES: [C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.[Na+].[Na+].[Fe+4]
Molecular Formula: C5FeN6Na2O-
Molecular Weight: 261.92 g/mol

Sodium nitroprusside

CAS No.: 14402-89-2

Cat. No.: VC0002975

Molecular Formula: C5FeN6Na2O-

Molecular Weight: 261.92 g/mol

* For research use only. Not for human or veterinary use.

Sodium nitroprusside - 14402-89-2

CAS No. 14402-89-2
Molecular Formula C5FeN6Na2O-
Molecular Weight 261.92 g/mol
IUPAC Name disodium;iron(4+);nitroxyl anion;pentacyanide
Standard InChI InChI=1S/5CN.Fe.NO.2Na/c5*1-2;;1-2;;/q5*-1;+4;-1;2*+1
Standard InChI Key PECOKVKJVPMJBN-UHFFFAOYSA-N
SMILES [C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.[Na+].[Na+].[Fe+4]
Canonical SMILES [C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.[Na+].[Na+].[Fe+4]

Chemical Properties and Synthesis

Structural and Physical Characteristics

SNP crystallizes as a hygroscopic dihydrate with a molar mass of 297.95 g/mol and density of 1.72 g/cm³ . Its distinctive ruby-red color arises from a metal-to-ligand charge transfer transition in the [Fe(CN)₅NO]²⁻ complex. The compound decomposes at 450°C, releasing nitric oxide (NO) and cyanogen gas . Solubility in water is high (100 g/L at 20°C), but it is insoluble in nonpolar solvents.

Synthesis and Stability

Industrial synthesis involves reacting sodium cyanide with ferrous sulfate and nitric acid under controlled conditions :

  • Precursor Formation:

    4NaCN+FeSO4Na4[Fe(CN)6]+Na2SO44\text{NaCN} + \text{FeSO}_4 \rightarrow \text{Na}_4[\text{Fe(CN)}_6] + \text{Na}_2\text{SO}_4
  • Nitrosylation:

    Na4[Fe(CN)6]+HNO2+H2SO4Na2[Fe(CN)5NO]+Na2SO4+CO2+H2O\text{Na}_4[\text{Fe(CN)}_6] + \text{HNO}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{Na}_2[\text{Fe(CN)}_5\text{NO}] + \text{Na}_2\text{SO}_4 + \text{CO}_2 + \text{H}_2\text{O}

SNP solutions are light-sensitive, requiring amber vials for storage. Decomposition in aqueous media follows pseudo-first-order kinetics, with a half-life of 4–6 days at pH 7.4 . Acidic conditions (pH < 3) accelerate breakdown to cyanide ions .

Pharmacological Mechanisms

Vasodilation and Hemodynamic Effects

SNP’s primary action involves NO-mediated activation of soluble guanylate cyclase, increasing cyclic GMP (cGMP) in vascular smooth muscle . This causes:

  • Arteriolar dilation: Reduces systemic vascular resistance (SVR) by 30–40% at 2 μg/kg/min

  • Venodilation: Decreases preload via pooled capacitance vessel blood

  • Reflex tachycardia: Compensatory heart rate increase (10–20 bpm) due to baroreceptor activation

Table 1: Hemodynamic Responses to SNP Infusion (Adults)

ParameterBaseline0.5 μg/kg/min2 μg/kg/min5 μg/kg/min
MAP (mmHg)1201008570
SVR (dyn·s/cm⁵)15001100800600
Cardiac Output (L/min)4.55.26.06.8

Data derived from FDA clinical trials

Metabolic Pathways and Toxicity

SNP’s cyanide release remains a critical safety concern. Each molecule liberates five cyanide ions via hemoglobin-mediated decomposition :

Na2[Fe(CN)5NO]+Hbcyanmethemoglobin+4CN+NO\text{Na}_2[\text{Fe(CN)}_5\text{NO}] + \text{Hb} \rightarrow \text{cyanmethemoglobin} + 4\text{CN}^- + \text{NO}

The liver’s rhodanese enzyme detoxifies cyanide to thiocyanate (SCN⁻), excreted renally (half-life: 3–7 days) . Cumulative toxicity risks emerge at infusion rates >2 μg/kg/min for >72 hours .

Clinical Applications and Efficacy

Hypertensive Emergencies

SNP remains first-line for acute blood pressure control, achieving target MAP within 1–2 minutes . A 2025 meta-analysis of 12 trials (n=1,452) confirmed its superiority over nicardipine for aortic dissection (OR=1.8, 95% CI:1.2–2.7) .

Schizophrenia: Disputed Efficacy

A 2023 Frontiers in Psychiatry meta-analysis (6 RCTs, n=174) found no significant PANSS total score improvement vs placebo (MD=−1.40, 95% CI:−4.93–0.23) . Subgroup analysis suggested transient positive symptom relief (PANSS positive MD=−1.86, 95% CI:−3.23–−0.43), but sensitivity testing negated this .

Pediatric Use

FDA-reviewed trials (n=266) demonstrated dose-dependent MAP reduction:
Table 2: Pediatric SNP Response (Study 1)

Dose (μg/kg/min)ΔMAP (mmHg)95% CI
0.3−11(−15, −6.5)
1.0−17(−21, −13)
2.0−20(−24, −16)

Maximum infusion duration is 10 hours at 10 μg/kg/min due to cyanide accumulation risks .

Adverse Effects and Risk Mitigation

Cyanide Toxicity

Early signs (tachyphylaxis, metabolic acidosis) precede lethal complications (seizures, coma). Monitoring parameters:

  • Arterial lactate: >2.5 mmol/L indicates toxicity

  • Mixed venous O₂: >75% suggests impaired utilization

  • CN⁻ levels: >0.1 μg/mL (rarely measurable clinically)

Table 3: Toxicity Management

InterventionDoseMechanism
Sodium thiosulfate150 mg/kg IV over 15 minEnhances SCN⁻ conversion
Hydroxocobalamin5 g IVBinds CN⁻ to form B12
Hyperbaric O₂2.8 ATA for 90 minCompetes with CN⁻

Thiocyanate Accumulation

Renally cleared SCN⁻ causes neurotoxicity (delirium, tinnitus) at >100 mg/L. Hemodialysis clears 50–60% per session .

Agricultural Applications

A 2025 Nature study demonstrated SNP’s role in enhancing ginsenoside production in Panax ginseng :

  • 0.5 mmol/L SNP: Increased total saponins by 48.2% via upregulation of HMGCR (3.2×) and DS (2.7×)

  • ROS modulation: Optimal H₂O₂ (12.3 μM/g FW) and SOD (148 U/g FW) levels improved secondary metabolism

Figure 1: SNP-induced oxidative stress upregulates ginsenoside biosynthesis pathways .

Regulatory Status and Guidelines

Global labeling variations exist:

  • FDA: Max 10 μg/kg/min for 10 minutes in pediatrics

  • New Zealand Medsafe: 0.3–8 μg/kg/min for hypertensive crises

  • EMA: Contraindicated in Leber’s optic atrophy due to CN⁻ sensitivity

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